molecular formula C4H6ClF4N B6220352 2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride CAS No. 2751621-04-0

2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride

Cat. No.: B6220352
CAS No.: 2751621-04-0
M. Wt: 179.5
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Description

2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride is a fluorinated amine compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the cyclobutane ring imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Properties

CAS No.

2751621-04-0

Molecular Formula

C4H6ClF4N

Molecular Weight

179.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride typically involves the fluorination of cyclobutane derivatives followed by amination. One common method involves the reaction of cyclobutene with a fluorinating agent such as sulfur tetrafluoride (SF4) to introduce the fluorine atoms. The resulting tetrafluorocyclobutane is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired amine compound. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistent production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.

    Substitution: The fluorine atoms in the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce hydroxylamines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.

    Biology: It serves as a probe in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards enzymes and receptors. The compound may act by modulating the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-tetrafluorocyclobutan-1-amine: The non-hydrochloride form of the compound.

    2,2,3,3-tetrafluorocyclobutan-1-ol: A related compound with a hydroxyl group instead of an amine.

    2,2,3,3-tetrafluorocyclobutan-1-carboxylic acid: A carboxylic acid derivative of the cyclobutane ring.

Uniqueness

2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride is unique due to the presence of both fluorine atoms and an amine group in the cyclobutane ring This combination imparts distinct chemical reactivity and physical properties, making it valuable for various applications

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